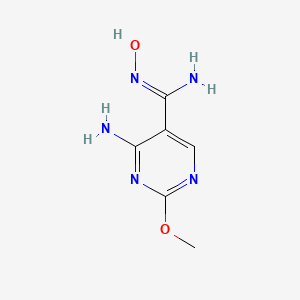![molecular formula C13H14N2O3 B13134820 7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two isomeric forms when exposed to light. The unique structure of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one allows it to exhibit significant changes in its physical and chemical properties upon irradiation, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one typically involves the condensation of an indoline derivative with a nitro-substituted benzaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The resulting intermediate undergoes a cyclization reaction to form the spirocyclic structure. The final product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated purification systems further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light induces a reversible transformation between the closed spiropyran form and the open merocyanine form.
Oxidation and Reduction: The nitro group can participate in redox reactions, leading to the formation of different oxidation states.
Substitution Reactions:
Common Reagents and Conditions
Photoisomerization: UV light (wavelength around 365 nm) is used to induce the isomerization. The process can be reversed by exposure to visible light or heat.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used to reduce the nitro group.
Major Products Formed
Merocyanine Form: The open form of the compound resulting from photoisomerization.
Reduced Derivatives: Products formed by the reduction of the nitro group to amine or hydroxylamine derivatives.
Substituted Derivatives: Compounds with various functional groups introduced through substitution reactions.
Applications De Recherche Scientifique
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and sensors.
Biology: Employed in the study of photoresponsive biological systems and as a tool for controlling biological processes with light.
Medicine: Investigated for potential use in photodynamic therapy and as a component of light-activated drug delivery systems.
Industry: Utilized in the production of photochromic coatings, optical data storage devices, and smart textiles.
Mécanisme D'action
The mechanism of action of 7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one involves the reversible photoisomerization between the spiropyran and merocyanine forms. Upon exposure to UV light, the spiropyran form absorbs energy and undergoes a structural change to form the merocyanine isomer. This transformation alters the compound’s electronic structure, leading to changes in its optical and chemical properties. The process can be reversed by exposure to visible light or heat, returning the compound to its original spiropyran form.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Nitro-1’,3’,3’-trimethylspiro[2H-1-benzopyran-2,2’-indolin]
- 1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]
Uniqueness
7’-Nitrospiro[cyclohexane-1,3’-indolin]-2’-one stands out due to its unique cyclohexane ring, which imparts distinct steric and electronic properties compared to other spiropyran derivatives. This structural feature enhances its photochromic behavior and makes it particularly suitable for applications requiring high sensitivity and stability.
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
7-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H14N2O3/c16-12-13(7-2-1-3-8-13)9-5-4-6-10(15(17)18)11(9)14-12/h4-6H,1-3,7-8H2,(H,14,16) |
Clé InChI |
JPYFWQYIBOOZCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



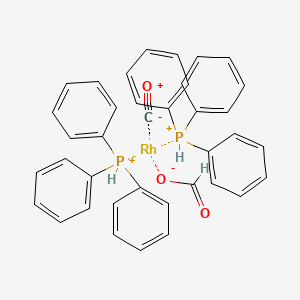
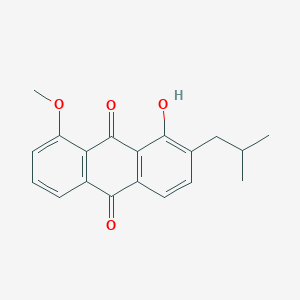
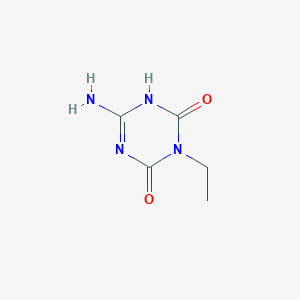
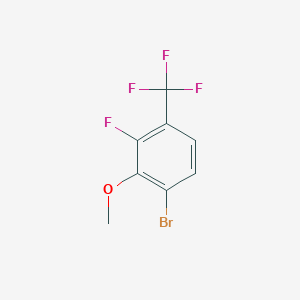
![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
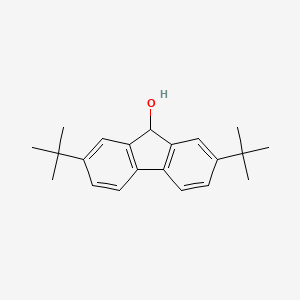
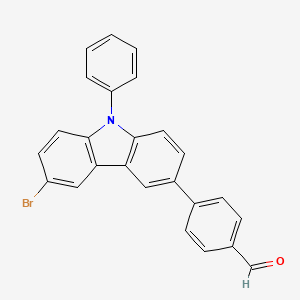
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
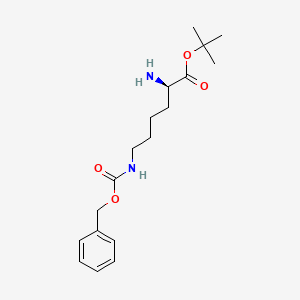
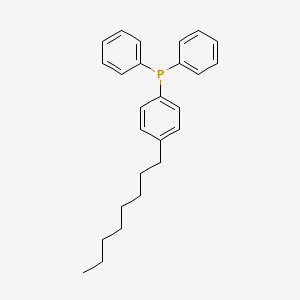
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
